CAL-130

PI3K inhibitor selectivity kinase profiling T-ALL

CAL-130 (CAS 1431697-74-3) is a synthetic, small-molecule dual inhibitor of the class I phosphoinositide 3-kinase (PI3K) catalytic subunits p110δ and p110γ. It is characterized as a substituted quinazolinone derivative with high biochemical potency against its primary targets (IC50: 1.3 nM for PI3Kδ, 6.1 nM for PI3Kγ) and a defined selectivity window against the p110α and p110β isoforms.

Molecular Formula C23H22N8O
Molecular Weight 426.5 g/mol
CAS No. 1431697-74-3
Cat. No. B612117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAL-130
CAS1431697-74-3
SynonymsCAL130;  CAL 130;  CAL-130.
Molecular FormulaC23H22N8O
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N
InChIInChI=1S/C23H22N8O/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30)/t14-/m0/s1
InChIKeyPUYVJBBSBPUKBT-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CAL-130 (CAS 1431697-74-3) Procurement Guide: A Dual PI3Kδ/γ Inhibitor for Preclinical T-ALL Research


CAL-130 (CAS 1431697-74-3) is a synthetic, small-molecule dual inhibitor of the class I phosphoinositide 3-kinase (PI3K) catalytic subunits p110δ and p110γ. It is characterized as a substituted quinazolinone derivative with high biochemical potency against its primary targets (IC50: 1.3 nM for PI3Kδ, 6.1 nM for PI3Kγ) and a defined selectivity window against the p110α and p110β isoforms [1]. The compound is exclusively utilized as a research tool for investigating the non-redundant and cooperative roles of PI3Kδ/γ signaling in T-cell acute lymphoblastic leukemia (T-ALL), where PTEN-null disease pathogenesis depends on combined δ/γ activity [2].

Why CAL-130 Cannot Be Interchanged with Single-Isoform PI3Kδ Inhibitors in T-ALL Models


In PTEN-deficient T-ALL, preclinical evidence demonstrates that either PI3Kγ or PI3Kδ activity alone is sufficient to sustain leukemogenesis, whereas genetic or pharmacological inactivation of both isoforms is required to suppress tumor formation [1]. Consequently, a purely PI3Kδ-selective agent (e.g., idelalisib) or a PI3Kδ/γ inhibitor with a divergent selectivity profile cannot be assumed to replicate the biological outcomes or survival extension achieved with CAL-130 in PTEN-null T-ALL models. Substitution without explicit comparative validation risks misinterpretation of pathway dependencies and flawed experimental conclusions [2].

CAL-130 Differentiation Evidence: Quantitative Comparator Analysis vs. Idelalisib and Duvelisib


CAL-130 Biochemical Isoform Selectivity Profile vs. Class I PI3K Off-Targets

CAL-130 demonstrates a defined selectivity window against the p110α and p110β isoforms of class I PI3K. In recombinant kinase assays, CAL-130 exhibits IC50 values of 1.3 nM for p110δ and 6.1 nM for p110γ, compared to 115 nM for p110α and 56 nM for p110β [1]. This translates to a >88-fold selectivity for p110δ over p110α and >43-fold selectivity for p110γ over p110β. In contrast, idelalisib (CAL-101) is a PI3Kδ-selective inhibitor with an IC50 of 19 nM for p110δ and >5,000 nM for p110γ, α, and β, while duvelisib (IPI-145) is a dual PI3Kδ/γ inhibitor with reported IC50 values of 2.5 nM (δ) and 27 nM (γ) [2]. CAL-130 provides a distinct balance of δ/γ potency and α/β selectivity relative to these comparators, which is relevant for experimental systems where precise isoform engagement is critical.

PI3K inhibitor selectivity kinase profiling T-ALL

CAL-130 Kinase Selectivity: Absence of Inhibition on p38 MAPK and Insulin Receptor Tyrosine Kinase

CAL-130 was profiled against a panel of intracellular signaling kinases and demonstrated no detectable inhibition of p38 MAPK or insulin receptor tyrosine kinase at concentrations relevant to its PI3Kδ/γ activity [1]. This lack of activity on pathways essential for general cell function and survival contrasts with broader-spectrum PI3K inhibitors that may engage these or other off-targets. While direct comparative data for idelalisib and duvelisib on these specific off-targets are not reported in the same experimental system, CAL-130's clean profile in this regard provides a baseline for expected specificity in cellular assays. Class-level inference suggests that dual δ/γ inhibitors may vary in their off-target kinome interactions, and CAL-130's data support its use in experiments where minimal perturbation of MAPK or insulin signaling is required.

off-target kinase inhibition cell signaling specificity T-ALL

CAL-130 In Vivo Survival Benefit in a PTEN-Null T-ALL Mouse Model

In a genetically engineered Lck/Ptenfl/fl mouse model of PTEN-null T-ALL, oral administration of CAL-130 (10 mg/kg every 8 hours for 7 days) significantly extended median survival compared to vehicle control. Treated animals achieved a median survival of 45 days versus 7.5 days for controls, representing a 6-fold extension [1]. This in vivo efficacy was observed despite the limited 7-day treatment duration. While analogous survival data for idelalisib or duvelisib in this specific PTEN-null T-ALL model are not publicly available, the magnitude of CAL-130's survival benefit in a genetically defined, δ/γ-dependent disease context underscores its utility as a benchmark compound for studying dual PI3Kδ/γ inhibition in T-ALL.

preclinical efficacy T-ALL xenograft survival extension

CAL-130 Plasma Exposure and Functional Target Engagement in Vivo

In wild-type mice, a single oral dose of 10 mg/kg CAL-130 maintained a plasma concentration of 0.33 μM at 8 hours post-dose, which is sufficient to sustain inhibition of PI3Kδ/γ activity as evidenced by attenuated TCR-induced Akt phosphorylation in thymocytes [1]. Importantly, this dose did not affect plasma glucose or insulin levels, indicating no overt disruption of systemic metabolic homeostasis at efficacious exposures [2]. In contrast, idelalisib exhibits a shorter half-life and requires twice-daily dosing in preclinical models, while duvelisib's pharmacokinetic profile supports once-daily dosing but with a different exposure-response relationship. CAL-130's 8-hour plasma concentration of 0.33 μM (≈ 140 ng/mL) provides a defined benchmark for correlating in vitro potency (IC50 1.3-6.1 nM) with in vivo target modulation.

pharmacokinetics target engagement T-ALL

CAL-130 Effect on Thymic Cellularity in Wild-Type Mice

Treatment of 6-week-old wild-type mice with CAL-130 (10 mg/kg q8h for 7 days) resulted in an 18-fold reduction in total thymocyte count compared to untreated controls, with the loss predominantly attributed to the double-positive (DP) thymocyte population [1]. This phenotype phenocopies the thymic atrophy observed in Pik3cg-/-; Pik3cd-/- double-knockout mice, confirming that CAL-130 functionally abrogates both PI3Kγ and PI3Kδ activity in vivo [2]. In comparison, idelalisib (PI3Kδ-selective) does not induce comparable thymic depletion in wild-type mice, as PI3Kγ activity remains intact, while duvelisib's effect on thymic cellularity is less well-characterized. This functional evidence validates CAL-130's dual-target engagement in a complex physiological system.

thymocyte depletion PI3Kδ/γ function immune cell homeostasis

Optimal Research Applications for CAL-130 (CAS 1431697-74-3) Based on Evidence


In Vivo Efficacy Studies in PTEN-Null T-ALL Mouse Models

CAL-130 is the compound of choice for preclinical studies in Lck/Ptenfl/fl or other PTEN-deficient T-ALL mouse models. The demonstrated 6-fold median survival extension (45 days vs. 7.5 days) following a 7-day oral dosing regimen at 10 mg/kg q8h provides a validated benchmark for assessing novel therapeutic combinations or next-generation dual PI3Kδ/γ inhibitors [1].

Pharmacodynamic Assessment of Dual PI3Kδ/γ Target Engagement

The 18-fold reduction in thymocyte cellularity in wild-type mice after 7 days of CAL-130 treatment serves as a robust, quantifiable pharmacodynamic biomarker for confirming simultaneous inhibition of both PI3Kδ and PI3Kγ in vivo [1]. This endpoint is particularly useful for dose-ranging studies or for verifying compound activity in genetically modified mouse strains.

In Vitro Signaling Studies Requiring Defined PI3K Isoform Selectivity

For cell-based assays in T-ALL or immune cell lines where precise engagement of PI3Kδ and PI3Kγ is required without confounding activity on p38 MAPK or insulin receptor signaling, CAL-130 offers a well-characterized selectivity profile (IC50: δ 1.3 nM, γ 6.1 nM; no inhibition of p38 MAPK or IRTK) [1]. This makes it suitable for dissecting pathway-specific contributions in PTEN-null or PI3K-driven contexts.

Benchmarking Novel PI3Kδ/γ Inhibitors in T-ALL Cell Viability Assays

CAL-130's defined IC50 values against a panel of class I PI3K isoforms (δ 1.3 nM, γ 6.1 nM, α 115 nM, β 56 nM) establish it as a reference standard for comparing the potency and selectivity of new chemical entities in biochemical and cellular T-ALL models [1]. Its unique potency ratio (δ/γ ≈ 1:4.7) provides a distinct profile against which to evaluate emerging dual inhibitors.

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